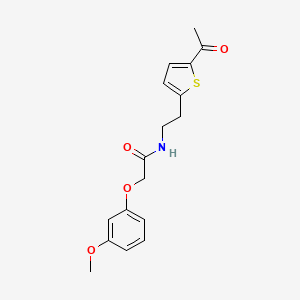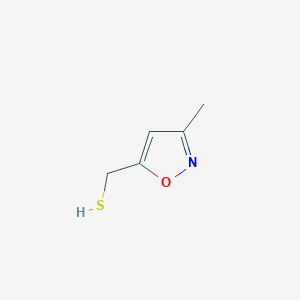![molecular formula C14H16N4O3S B2502512 2-(3-acetamido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-(furan-2-ylmethyl)acetamide CAS No. 1105206-36-7](/img/structure/B2502512.png)
2-(3-acetamido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-(furan-2-ylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, 2-(3-acetamido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-(furan-2-ylmethyl)acetamide, is a structurally complex molecule that appears to be related to various acetamide derivatives with potential biological activity. While the specific compound is not directly discussed in the provided papers, insights can be drawn from related structures and their properties.
Synthesis Analysis
The synthesis of related acetamide compounds involves starting from readily available precursors. For instance, substituted N-(thieno[2,3-b]pyridine-3-yl)acetamides were prepared from 2-chloro-N-(thieno[2,3-b]pyridine-3-yl)acetamides, indicating a method that could potentially be adapted for the synthesis of the compound . The synthesis process is likely to involve multiple steps, including the formation of the thieno[3,4-c]pyrazole ring and subsequent functionalization with acetamide and furan-2-ylmethyl groups.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is characterized by the orientation of the acetamide unit relative to other rings in the molecule. For example, in the crystal structure of 2-cyano-N-(furan-2-ylmethyl)acetamide, the acetamide unit is inclined to the furan ring by 76.7° . This inclination could influence the overall molecular conformation and intermolecular interactions of the compound of interest.
Chemical Reactions Analysis
Acetamide derivatives can participate in various chemical reactions, including the formation of hydrogen bonds. In the crystal structure of a related compound, molecules are linked by N—H⋯O and C—H⋯O hydrogen bonds . These interactions are crucial for the stability and reactivity of the compounds. The presence of azidoacetamide and monothiooxamide fragments in some derivatives also suggests a range of possible chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives can be investigated using various spectroscopic and computational techniques. For example, the vibrational frequencies and molecular structure of 2-phenyl-N-(pyrazin-2-yl)acetamide were studied using XRD diffraction, FT-IR, NMR spectroscopies, and DFT calculations . These methods provide detailed information on the stability, charge distribution, and potential non-linear optical properties of the molecules. Similar analyses could be applied to the compound of interest to determine its physical and chemical characteristics.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
The compound has been involved in synthetic chemistry research, particularly in the context of exploring novel heterocyclic compounds. For example, the synthesis of related compounds has been reported, highlighting the methodological development in creating molecules with potential biological activities. These synthetic approaches often involve the use of NMR, HRMS, and X-ray diffraction for structural characterization, contributing to the understanding of molecular architecture and its implications for function (Hu Jingqian et al., 2016).
Biological Activity Exploration
Investigations into the biological activities of similar compounds have shown moderate herbicidal and fungicidal activities. This suggests potential applications in developing new agrochemicals. The study of these activities involves bioassay testing against various plant and fungal pathogens, offering insights into the compound's mode of action and effectiveness (Hu Jingqian et al., 2016).
Antimicrobial Potential
Research on analogues has also delved into their antimicrobial properties, particularly against bacteria and fungi. This line of inquiry is crucial for discovering new antimicrobial agents that can be used to combat resistant strains of microorganisms. The evaluation of these properties involves testing the compounds' efficacy in inhibiting growth or killing microbial cultures (H. M. Aly et al., 2011).
Toxicological Evaluation
For compounds with potential application in food and beverage, toxicological assessments are critical. These studies provide essential data on safety, including mutagenicity, clastogenicity, and potential adverse effects on fetal development. The determination of no-observed-adverse-effect levels (NOAEL) is a key aspect of these evaluations, supporting the safe use of compounds in consumer products (D. Karanewsky et al., 2015).
Coordination Chemistry
The exploration of coordination complexes involving similar molecules has shed light on the effect of hydrogen bonding on self-assembly processes. These studies contribute to the broader field of supramolecular chemistry, offering insights into the design of novel materials with potential applications in catalysis, sensing, and as pharmaceutical agents. The antioxidant activity of these complexes has also been investigated, indicating potential health benefits (K. Chkirate et al., 2019).
Eigenschaften
IUPAC Name |
2-(3-acetamido-4,6-dihydrothieno[3,4-c]pyrazol-2-yl)-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S/c1-9(19)16-14-11-7-22-8-12(11)17-18(14)6-13(20)15-5-10-3-2-4-21-10/h2-4H,5-8H2,1H3,(H,15,20)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPJFXIZIPAAVAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C2CSCC2=NN1CC(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(cyclopentyloxy)-N-methylisonicotinamide](/img/structure/B2502429.png)
![3-(3-methylbutyl)-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2502430.png)
![4-cyclopropyl-1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazole](/img/structure/B2502432.png)
![1-([1,1'-Biphenyl]-4-yloxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol hydrochloride](/img/structure/B2502436.png)


![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2,2-dimethoxyethyl)oxalamide](/img/structure/B2502443.png)




![1-Benzyl-1-azaspiro[4.4]nonan-9-one](/img/structure/B2502450.png)

![9-(4-fluorophenyl)-1,7-dimethyl-3-[(E)-3-phenylprop-2-enyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)